2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Descripción

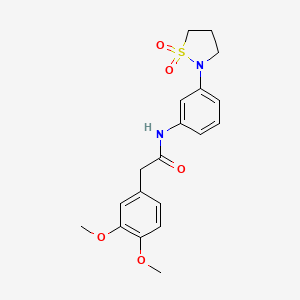

The compound 2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide features a central acetamide backbone with two distinct substituents:

- A 3,4-dimethoxyphenyl group attached to the α-carbon of the acetamide.

- An isothiazolidin-1,1-dioxide moiety linked to the nitrogen atom via a phenyl ring.

The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which can enhance lipophilicity and influence binding interactions with biological targets .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-25-17-8-7-14(11-18(17)26-2)12-19(22)20-15-5-3-6-16(13-15)21-9-4-10-27(21,23)24/h3,5-8,11,13H,4,9-10,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHFRWGFAHCNGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3,4-dimethoxyphenyl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide (CAS Number: 946215-94-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O5S

- Molecular Weight : 390.45 g/mol

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide

The structure of the compound features a dimethoxyphenyl group and a dioxidoisothiazolidin moiety, which are believed to contribute significantly to its biological activity.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit notable anticancer properties. For instance, derivatives containing the dioxidoisothiazolidin moiety have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism is thought to involve the inhibition of specific kinases that play a role in cancer progression .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Lines Tested | Mechanism of Action |

|---|---|---|

| This compound | HeLa, MCF-7 | Inhibition of kinase activity |

| Related Urea Derivatives | Various | Induction of apoptosis |

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective effects. Similar compounds have been investigated for their potential applications in treating neurodegenerative diseases such as Parkinson's disease. The neuroprotective mechanism is hypothesized to involve modulation of oxidative stress pathways and enhancement of neuronal survival signals.

Analgesic Properties

Additionally, there is emerging evidence that suggests analgesic properties associated with this compound. The structural similarities with known analgesics indicate a potential for pain relief applications through modulation of pain signaling pathways .

Study on Smooth Muscle Activity

A study examining the effects of a related compound (IQP) on smooth muscle contractility found that it produced significant muscle relaxation by blocking calcium influx through voltage-dependent channels and activating cAMP-dependent signaling pathways. Although not directly testing this compound, these findings suggest potential therapeutic applications in gastrointestinal motility disorders .

Binding Affinity Studies

Further research has focused on the binding affinities of structurally similar compounds with various biological targets. These studies indicate that the dioxidoisothiazolidin moiety may enhance binding interactions with cellular proteins involved in survival and apoptosis signaling pathways .

Comparación Con Compuestos Similares

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structural Differences :

- Substituent on phenyl ring : Chlorine atoms (electron-withdrawing) vs. methoxy groups (electron-donating) in the target compound.

- Heterocyclic group : Thiazole ring vs. isothiazolidin dioxide.

- Implications: The dichlorophenyl group may reduce lipophilicity (Cl: ClogP ~0.7) compared to dimethoxyphenyl (ClogP ~1.2) . Reported applications include antimicrobial activity due to structural mimicry of benzylpenicillin .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

- Structural Differences :

- Substituent positions : 2,5-dimethoxyphenyl vs. 3,4-dimethoxyphenyl.

- Heterocyclic group : Trifluoromethylbenzothiazole vs. isothiazolidin dioxide.

- The trifluoromethyl group increases lipophilicity and metabolic resistance, whereas the sulfone in the target compound may enhance solubility .

2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide

- Structural Differences :

- Heterocyclic group : Imidazopyridine vs. isothiazolidin dioxide.

- The methyl group on imidazopyridine could improve membrane permeability compared to the sulfone group .

Key Structural Determinants of Activity

- Methoxy vs.

- Heterocyclic Moieties :

- Isothiazolidin dioxide : Enhances solubility and stability due to sulfone’s polarity.

- Benzothiazole/Thiazole : Improve rigidity and π-stacking, often seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.